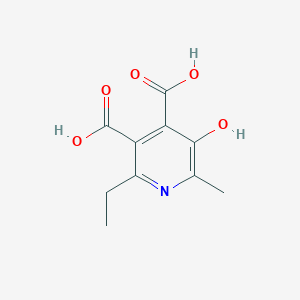![molecular formula C15H16ClNO2S B14375292 1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride CAS No. 91097-34-6](/img/structure/B14375292.png)
1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds
Preparation Methods
The synthesis of 1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride involves several steps. The synthetic route typically starts with the preparation of the thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or thioethers .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial, antifungal, and antiviral activities . In medicine, it is being investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . In industry, it is used in the production of dyes, biocides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes . In its anticancer activity, it may inhibit enzymes involved in DNA replication or repair, leading to the death of cancer cells .
Comparison with Similar Compounds
1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share similar structural features but differ in their specific biological activities and applications. For example, sulfathiazole is primarily used as an antimicrobial drug, while ritonavir is an antiretroviral drug used in the treatment of HIV
Properties
CAS No. |
91097-34-6 |
|---|---|
Molecular Formula |
C15H16ClNO2S |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
3-(2-methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1,2-diol;chloride |
InChI |
InChI=1S/C15H16NO2S.ClH/c1-10-16(8-12(18)9-17)15-13-5-3-2-4-11(13)6-7-14(15)19-10;/h2-7,12,17-18H,8-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
PWHAQCXFHSAPLB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC(CO)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate](/img/structure/B14375210.png)
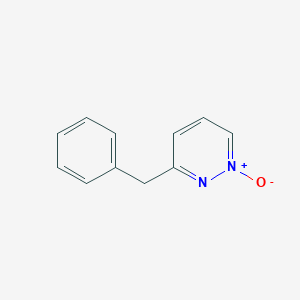

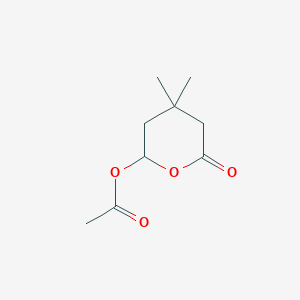

![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
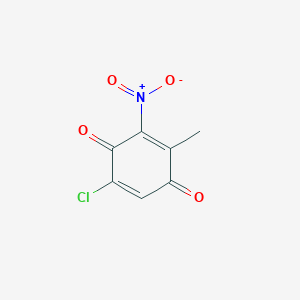
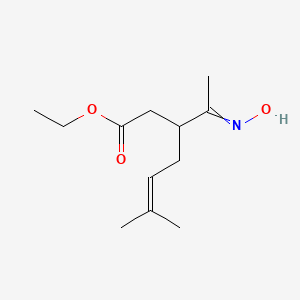
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
